molecular formula C22H34N2O3 B14732257 2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate CAS No. 5396-53-2

2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate

Cat. No.: B14732257
CAS No.: 5396-53-2
M. Wt: 374.5 g/mol
InChI Key: QDUYACONTSLLLU-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate is a compound that belongs to the class of organic compounds known as piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate involves several steps. One common method includes the reaction of ethyl phenylacetate with piperidine under specific conditions. The reaction typically requires a base such as sodium or potassium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate involves its interaction with specific molecular targets. Piperidine derivatives often act on the central nervous system by modulating neurotransmitter receptors. The compound may interact with receptors such as the histamine H1 receptor, leading to its pharmacological effects . The exact pathways and molecular targets can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate can be compared with other piperidine derivatives such as:

  • Ethyl 2-phenyl-2-(piperidin-1-yl)acetate
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • Bilastine

These compounds share the piperidine moiety but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific arrangement of the piperidine and phenyl groups, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

5396-53-2

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-phenyl-2-(2-piperidin-1-ylethoxy)acetate

InChI

InChI=1S/C22H34N2O3/c25-22(27-19-17-24-14-8-3-9-15-24)21(20-10-4-1-5-11-20)26-18-16-23-12-6-2-7-13-23/h1,4-5,10-11,21H,2-3,6-9,12-19H2

InChI Key

QDUYACONTSLLLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C(=O)OCCN3CCCCC3

Origin of Product

United States

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